3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-IMINE
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Overview
Description
3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-IMINE: is a heterocyclic compound that features a benzimidazole moiety fused with a benzopyran structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-IMINE typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the benzimidazole and benzopyran rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydrogenated functional groups.
- Substituted derivatives with various functional groups replacing hydrogen atoms on the rings .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer and infectious diseases .
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, including anticancer, antiviral, and antimicrobial drugs .
Industry: In the industrial sector, it is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties .
Mechanism of Action
The mechanism of action of 3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit serine/threonine-protein kinases, which play a crucial role in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
- 3-(1H-benzimidazol-2-yl)-1H-indazole
- 4-[3-(1H-benzimidazol-2-yl)-1H-indazol-6-yl]-2-methoxyphenol
- Benzimidazole-1,2,4-triazole hybrids
Comparison: Compared to similar compounds, 3-(1H-1,3-BENZODIAZOL-2-YL)-6-METHOXY-2H-CHROMEN-2-IMINE exhibits unique structural features that enhance its biological activity and specificity. The presence of both benzimidazole and benzopyran moieties allows for diverse interactions with molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-imine |
InChI |
InChI=1S/C17H13N3O2/c1-21-11-6-7-15-10(8-11)9-12(16(18)22-15)17-19-13-4-2-3-5-14(13)20-17/h2-9,18H,1H3,(H,19,20) |
InChI Key |
CGPDLANLOXPJHX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=N)C(=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N)C(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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